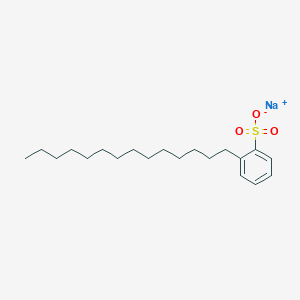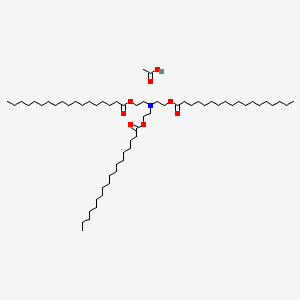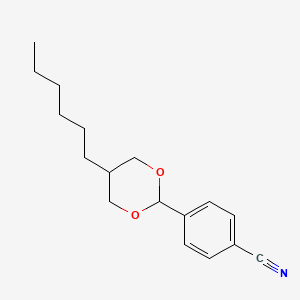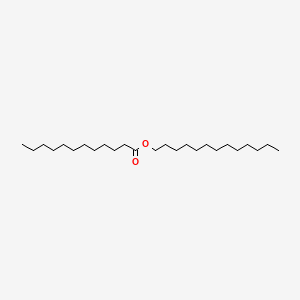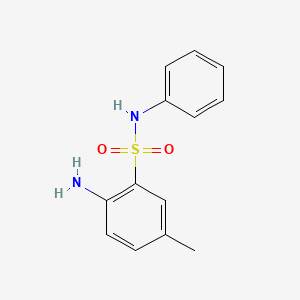
Pentapotassium pentasodium bis(triphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentapotassium pentasodium bis(triphosphate) is a chemical compound with the molecular formula K5Na5O20P6. It is a type of triphosphate, which is a salt or ester of triphosphoric acid. This compound is known for its various applications in industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentapotassium pentasodium bis(triphosphate) can be synthesized through the neutralization of phosphoric acid with sodium and potassium hydroxides. The reaction typically involves the following steps:
Neutralization: Phosphoric acid is neutralized with sodium hydroxide and potassium hydroxide to form a mixture of sodium and potassium phosphates.
Polymerization: The mixture is then heated to induce polymerization, resulting in the formation of pentapotassium pentasodium bis(triphosphate).
Industrial Production Methods
In industrial settings, the production of pentapotassium pentasodium bis(triphosphate) involves large-scale neutralization and polymerization processes. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The process typically includes:
Raw Material Preparation: High-purity phosphoric acid, sodium hydroxide, and potassium hydroxide are prepared.
Reaction: The neutralization reaction is carried out in large reactors, followed by heating to induce polymerization.
Purification: The product is purified through filtration and crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Pentapotassium pentasodium bis(triphosphate) undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form simpler phosphates.
Complexation: It can form complexes with metal ions such as calcium, magnesium, and iron.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Metal salts such as calcium chloride or magnesium sulfate are used as reagents.
Substitution: Various anions or cations can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Simpler phosphates such as orthophosphate.
Complexation: Metal-phosphate complexes.
Substitution: New salts with different anions or cations.
Applications De Recherche Scientifique
Pentapotassium pentasodium bis(triphosphate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used in water treatment, detergents, and as a dispersing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of pentapotassium pentasodium bis(triphosphate) involves its ability to form complexes with metal ions and its role as a buffering agent. It can interact with metal ions to form stable complexes, which can be utilized in various applications. Additionally, its buffering capacity helps maintain pH levels in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentasodium triphosphate: Similar in structure but contains only sodium ions.
Pentapotassium triphosphate: Similar in structure but contains only potassium ions.
Sodium hexametaphosphate: A related compound with a different phosphate structure.
Uniqueness
Pentapotassium pentasodium bis(triphosphate) is unique due to its mixed sodium and potassium composition, which provides distinct chemical properties and advantages in various applications. Its ability to form complexes with a wide range of metal ions and its buffering capacity make it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
24315-83-1 |
|---|---|
Formule moléculaire |
K5Na5O20P6 |
Poids moléculaire |
816.27 g/mol |
Nom IUPAC |
pentapotassium;pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/5K.5Na.2H5O10P3/c;;;;;;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q10*+1;;/p-10 |
Clé InChI |
LNLOGPJHYNLVQF-UHFFFAOYSA-D |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+] |
Numéros CAS associés |
10380-08-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





